
Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound known for its unique chemical structure and properties It is a derivative of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid, where the carboxyl groups are esterified with octyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is utilized in the production of plasticizers, which are added to polymers to increase their flexibility and durability.
作用機序
The mechanism by which dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical pathways. The compound’s reactivity and interactions with enzymes and other proteins are key to its mechanism of action.
類似化合物との比較
Similar Compounds
Dioctyl phthalate: Another ester used as a plasticizer, but with a different aromatic structure.
Dioctyl adipate: Similar in function but derived from adipic acid.
Dioctyl terephthalate: Used in similar applications but with a terephthalic acid backbone.
Uniqueness
Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its cyclohexene ring structure, which imparts different physical and chemical properties compared to linear or aromatic esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
57998-43-3 |
|---|---|
分子式 |
C25H44O4 |
分子量 |
408.6 g/mol |
IUPAC名 |
dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H44O4/c1-4-6-8-10-12-14-19-28-24(26)22-18-16-17-21(3)23(22)25(27)29-20-15-13-11-9-7-5-2/h16-17,21-23H,4-15,18-20H2,1-3H3 |
InChIキー |
JLDCTXYIZKBGTN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C1CC=CC(C1C(=O)OCCCCCCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

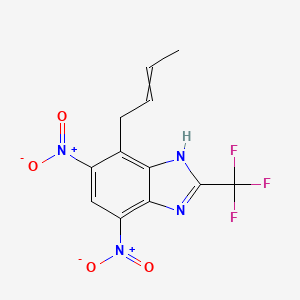
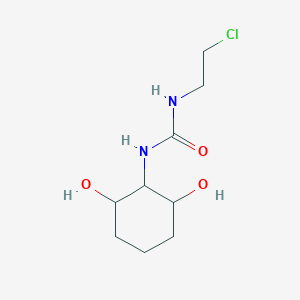



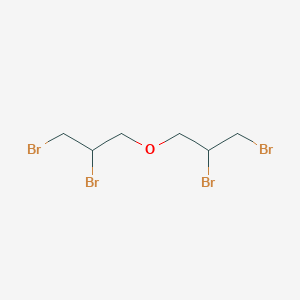
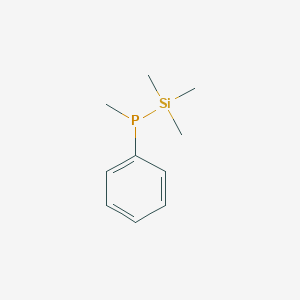
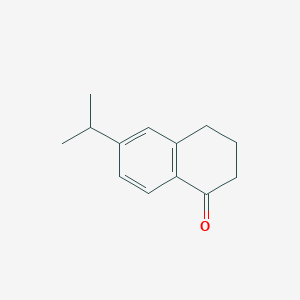
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

